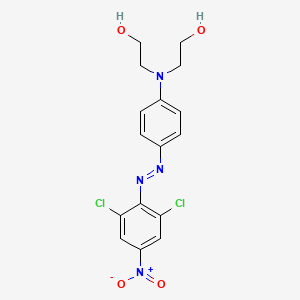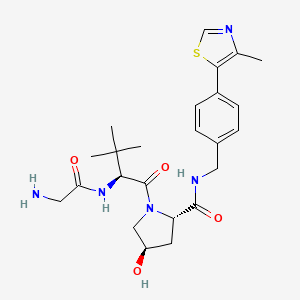
2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is a complex organic compound known for its distinctive chemical structure and properties. It is often used in various industrial applications, particularly as a dye and colorant. The compound is characterized by the presence of azo and nitro groups, which contribute to its vibrant color and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol typically involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with 4-aminophenol. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. This intermediate is then reacted with 4-aminophenol in the presence of a base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The presence of chloro groups makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Widely used as a dye in textiles and as a colorant in various products.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules. The azo and nitro groups play a crucial role in its reactivity, allowing it to form stable complexes with proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Disperse Brown 1: Another azo dye with similar applications in the textile industry.
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol diacetate: A derivative with modified properties for specific industrial uses.
Uniqueness
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it particularly valuable in various applications .
Propiedades
Número CAS |
63467-07-2 |
|---|---|
Fórmula molecular |
C16H16Cl2N4O4 |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2 |
Clave InChI |
QODYUYUFBSECEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)
![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)




